molecular formula C20H20N2O4 B2670855 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione CAS No. 294654-75-4

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione

Cat. No.: B2670855
CAS No.: 294654-75-4
M. Wt: 352.39
InChI Key: PWHGFIXMUWDIPW-UHFFFAOYSA-N
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Description

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[de]isoquinoline derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C26H24N4O4
  • Molecular Weight : 456.5 g/mol
  • IUPAC Name : 2-(4-morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione

This structure allows for multiple interactions with biological targets, making it a subject of interest in drug development.

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in Medicinal Chemistry demonstrated that isoquinoline derivatives can induce apoptosis in cancer cell lines through caspase activation pathways. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a potential therapeutic agent for various cancers.

2. Antiviral Properties
In vitro studies have shown that this compound exhibits antiviral activity against HIV-1 integrase, with IC values ranging from 0.19 µM to 3.7 µM. This suggests its potential use as an antiviral agent, particularly in the treatment of HIV infections.

3. Antimicrobial Effects
The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways, making it a candidate for new antibiotic therapies.

Biological Research Applications

1. Mechanism of Action
The interaction of this compound with specific molecular targets is crucial for its biological effects. It can modulate pathways associated with inflammation and infection by binding to enzymes or receptors, thereby influencing their activity.

2. Case Studies
Several studies have highlighted the biological activities of this compound:

  • A study published in the Journal of Medicinal Chemistry focused on similar isoquinoline derivatives showing significant inhibition of HIV integrase.
  • Research in Antibiotics provided evidence for the compound's antimicrobial properties against various pathogens.

Industrial Applications

While primarily studied for its medicinal properties, the compound's unique chemical structure could also allow for applications in the development of dyes and pigments. Its stability and reactivity make it suitable for various industrial processes.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC Values
This compoundStructureAnticancer, Antiviral0.19 - 3.7 µM
1-(4-methoxybenzyl)isoquinolineSimilar structure but lacks dione functionalityModerate anticancer>5 µM
Benzimidazo[2,1-a]isoquinolineFused benzimidazole ringAntimicrobialVaries

Mechanism of Action

The mechanism of action of 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione include other derivatives of the benzo[de]isoquinoline-1,3-dione family, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the morpholine ring and the benzo[de]isoquinoline-1,3-dione core

Biological Activity

2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by a unique structural framework that includes a benzo[de]isoquinoline backbone and a morpholinyl substituent. This compound is part of the isoquinoline derivatives, which are known for their diverse biological activities and therapeutic potentials. The morpholine ring enhances solubility and biological interactions, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4}, with a molecular weight of 352.39 g/mol. Its structure can be represented as follows:

Structure C20H20N2O4\text{Structure }\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{O}_{4}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : Compounds similar to this structure have shown potential as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation. Studies have demonstrated that these compounds can inhibit CDK activity effectively, leading to reduced cancer cell proliferation .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in various metabolic pathways. For instance, it has been noted to affect the activity of serine ADP-ribosylation enzymes, which play roles in cellular stress responses and DNA repair mechanisms .
  • Antimicrobial Properties : Some derivatives of isoquinoline compounds have exhibited antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the morpholine group enhances solubility and interaction with biological targets. The benzo[de]isoquinoline core contributes to its ability to engage with various receptors and enzymes.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-(4-Aminophenyl)benzo[de]isoquinoline-1,3-dioneAmino group substitution on phenyl ringExhibits significant antimicrobial activity
2-(N,N-Dimethylamino)benzo[de]isoquinoline-1,3-dioneDimethylamino group enhancing solubilityPotentially higher bioavailability
2-(Phenethyl)benzo[de]isoquinoline-1,3-dionePhenethyl side chainDemonstrated anticancer properties

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:

  • Inhibition of CDK Activity : A study highlighted the synthesis of various isoquinoline derivatives that selectively inhibit CDK4 over CDK2 and CDK1. The introduction of specific substituents significantly enhanced inhibitory potency .
  • Metabolic Stability : Research examining the metabolic stability of these compounds has shown promising results regarding their potential as therapeutic agents due to reduced metabolic liability .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of similar compounds against a range of bacterial strains, demonstrating significant inhibition zones in disc diffusion assays .

Properties

IUPAC Name

2-(4-morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-17(21-10-12-26-13-11-21)8-3-9-22-19(24)15-6-1-4-14-5-2-7-16(18(14)15)20(22)25/h1-2,4-7H,3,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHGFIXMUWDIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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